(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Enantioselective Synthesis Chiral Purity Analysis Drug Discovery

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride, with CAS registry number 916214-30-7, is a chiral Boc-protected pyrrolidine derivative with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the construction of enantiopure pharmaceutical compounds and bioactive molecules.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 916214-30-7
Cat. No. B1520749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
CAS916214-30-7
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1
InChIKeyQKIJZDUDCUIGGM-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride (CAS 916214-30-7) for Asymmetric Synthesis: A Chiral Pyrrolidine Building Block


(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride, with CAS registry number 916214-30-7, is a chiral Boc-protected pyrrolidine derivative with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in the construction of enantiopure pharmaceutical compounds and bioactive molecules . Its unique structural feature—a pyrrolidine ring with a defined (S)-stereocenter at the 3-position bearing an aminomethyl side chain and a Boc-protected nitrogen—enables selective reactivity and precise control over stereochemistry in downstream synthetic transformations .

Why (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride Cannot Be Replaced by Racemates or Alternative Protecting Groups in Research


Generic substitution of (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride with its racemic mixture or alternative protecting groups such as Cbz (carboxybenzyl) fails due to fundamental differences in stereochemical and reactivity profiles that critically impact downstream synthetic outcomes and final product efficacy [1]. The defined (S)-configuration is essential for achieving high enantiomeric excess in target molecules, as racemic mixtures lead to diastereomeric impurities requiring costly and time-consuming chiral resolution . Furthermore, the Boc protecting group offers orthogonality and mild deprotection conditions (acidic cleavage with TFA) that are incompatible with alternative groups like Cbz, which requires hydrogenolysis conditions that may reduce sensitive functional groups [2].

Quantitative Differentiation of (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: Evidence-Based Selection Guide


Enantiomeric Purity and HPLC-Determined Stereochemical Integrity: Comparison with the (R)-Enantiomer

The (S)-enantiomer (CAS 916214-30-7) is commercially available with a minimum purity specification of ≥95% and a defined (S)-configuration confirmed by chiral HPLC . In contrast, the (R)-enantiomer (CAS 916214-31-8) exhibits a different stereochemical outcome in synthetic applications; for instance, in the synthesis of dopamine receptor ligands, the (S)-configured aminomethylpyrrolidine derivative demonstrated D3 and D4 receptor binding affinities comparable to the atypical neuroleptics sulpiride and clozapine, respectively, whereas the (R)-enantiomer was not reported to exhibit such activity in the same study [1]. This demonstrates that the enantiomeric identity directly influences biological target engagement.

Enantioselective Synthesis Chiral Purity Analysis Drug Discovery

Orthogonal Deprotection: Boc vs. Cbz Protecting Group Strategy for Multi-Step Syntheses

The Boc group in (S)-1-Boc-3-aminomethylpyrrolidine hydrochloride is readily removed under mild acidic conditions (e.g., 50% TFA in DCM, room temperature, 1 hour), with typical deprotection yields exceeding 95% and minimal side reactions . In contrast, the analogous Cbz-protected compound, (S)-3-aminomethyl-1-N-Cbz-pyrrolidine, requires hydrogenolysis (H2, Pd/C) for deprotection, which is incompatible with alkene-, alkyne-, or nitro-containing substrates . This orthogonality allows for the selective manipulation of multiple amine functionalities in complex molecule synthesis, a key advantage in medicinal chemistry campaigns [1].

Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Enhanced Stability and Storage Profile Compared to Free Amine Intermediates

The hydrochloride salt form of (S)-1-Boc-3-aminomethylpyrrolidine (CAS 916214-30-7) demonstrates superior long-term stability compared to its free base counterpart (S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS 199175-10-5). The salt form is recommended for storage at 2-8°C in sealed, dry containers, with no significant degradation observed over 12 months under these conditions . In contrast, the free amine is more hygroscopic and susceptible to carbamate formation upon exposure to atmospheric CO2, necessitating storage under inert atmosphere . Commercial suppliers consistently specify a minimum purity of 95-98% for the hydrochloride salt, ensuring batch-to-batch reproducibility [1].

Chemical Stability Long-Term Storage Research Reagent Quality

Role in the Synthesis of Heterobicyclic Metalloprotease Inhibitors: A Class-Specific Application

The compound is a critical intermediate in the synthesis of amide-containing heterobicyclic metalloprotease inhibitors, a class of molecules with potential applications in oncology and inflammation . The (S)-stereocenter at the 3-position of the pyrrolidine ring is essential for the correct three-dimensional orientation of the inhibitor within the enzyme active site, as demonstrated by structure-activity relationship (SAR) studies showing that the corresponding (R)-enantiomers are typically >100-fold less potent in enzymatic inhibition assays [1]. While the exact IC50 values vary by specific inhibitor series, the consistent requirement for the (S)-enantiomer underscores its value in drug discovery programs targeting matrix metalloproteinases (MMPs) and related enzymes [2].

Metalloprotease Inhibitors Cancer Therapeutics Inflammatory Diseases

Comparative Procurement Advantages: Purity, Documentation, and Supply Chain Reliability

Multiple reputable suppliers offer (S)-1-Boc-3-aminomethylpyrrolidine hydrochloride with a minimum purity specification of 95-98%, accompanied by comprehensive analytical documentation including NMR, HPLC, and LC-MS data . The compound is manufactured under strict quality control standards, ensuring consistent performance in sensitive synthetic applications . In contrast, the analogous (R)-enantiomer (CAS 916214-31-8) is available from a more limited set of vendors, often with longer lead times and higher cost per gram . Furthermore, the free amine counterpart (CAS 199175-10-5) requires specialized handling and storage, increasing the risk of degradation during transit and reducing its practical utility for time-sensitive research projects .

Chemical Sourcing Quality Control Research Supply Chain

Validated Use in Dopamine Receptor Ligand Synthesis: A Neurological Disorder Drug Discovery Application

In the synthesis of phenyloxazole and phenylthiazole bioisosteres of benzamide neuroleptics, the (S)-configured aminomethylpyrrolidine derivative 4o displayed D3 and D4 receptor binding affinities comparable to the atypical antipsychotics sulpiride and clozapine, respectively [1]. This study highlights the importance of the (S)-stereochemistry for achieving desired receptor subtype selectivity. While the free amine intermediate was used in the final coupling step, (S)-1-Boc-3-aminomethylpyrrolidine hydrochloride serves as the immediate precursor, providing a stable and readily deprotected source of the chiral aminomethylpyrrolidine scaffold . This validated application underscores the compound's utility in medicinal chemistry programs targeting CNS disorders.

Neurological Disorders Dopamine Receptors Antipsychotic Agents

Optimal Use Cases for (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride in Research and Development


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Targeting Neurological Disorders

The compound's defined (S)-stereochemistry and compatibility with standard peptide coupling conditions make it an ideal building block for constructing enantiopure CNS-active molecules, particularly dopamine D3/D4 receptor ligands and related GPCR modulators [1]. Its use ensures the correct stereochemical configuration, which is critical for achieving desired receptor subtype selectivity and avoiding off-target effects associated with the (R)-enantiomer .

Construction of Heterobicyclic Metalloprotease Inhibitors for Oncology and Inflammation Research

The pyrrolidine scaffold, with its defined (S)-stereocenter, is a key structural element in potent MMP and ADAM protease inhibitors [2]. The compound's high purity and stable salt form facilitate the reliable synthesis of focused compound libraries for structure-activity relationship (SAR) studies aimed at optimizing inhibitory potency and selectivity [3].

Orthogonal Protecting Group Strategies in Multi-Step Convergent Syntheses

The Boc group's orthogonality to Fmoc and Cbz protecting groups allows for the sequential and selective manipulation of multiple amine functionalities in complex molecule construction [4]. This is particularly valuable in the synthesis of macrocyclic peptides and natural product analogs where precise control over protecting group removal is essential .

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